(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine
CAS No.: 436811-32-4
Cat. No.: VC2184858
Molecular Formula: C19H30N2
Molecular Weight: 286.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436811-32-4 |
|---|---|
| Molecular Formula | C19H30N2 |
| Molecular Weight | 286.5 g/mol |
| IUPAC Name | 1,2,5-trimethyl-N-(2-phenylethyl)-4-prop-2-enylpiperidin-4-amine |
| Standard InChI | InChI=1S/C19H30N2/c1-5-12-19(14-17(3)21(4)15-16(19)2)20-13-11-18-9-7-6-8-10-18/h5-10,16-17,20H,1,11-15H2,2-4H3 |
| Standard InChI Key | HOFFNRHAINUGIB-UHFFFAOYSA-N |
| SMILES | CC1CC(C(CN1C)C)(CC=C)NCCC2=CC=CC=C2 |
| Canonical SMILES | CC1CC(C(CN1C)C)(CC=C)NCCC2=CC=CC=C2 |
Introduction
(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine is a complex organic compound with the molecular formula C19H30N2 and a molecular weight of 286.45 g/mol. It is classified under specialty chemicals and is available for purchase from various chemical suppliers . This compound is of interest in chemical research due to its unique structure, which includes a piperidine ring and a phenethylamine moiety.
Synthesis and Preparation
While specific synthesis details for (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine are not readily available, compounds with similar structures often involve multi-step reactions including alkylation, reduction, and amination processes. For instance, related piperidine derivatives are synthesized through reactions involving alkylating agents and subsequent modifications to introduce the desired functional groups .
Applications and Future Directions
Given its unique chemical structure, (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine may have potential applications in medicinal chemistry, particularly in the development of new drugs targeting neurological disorders. Further research is required to explore its pharmacological properties and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume